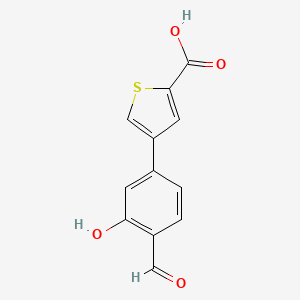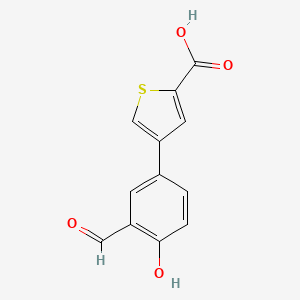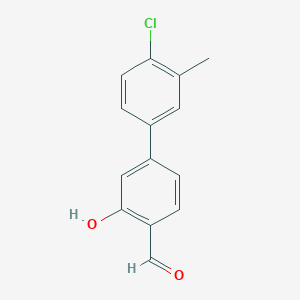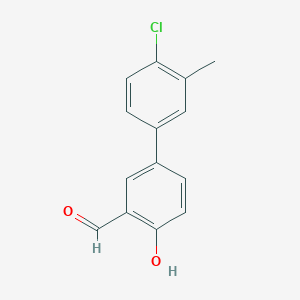
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is an organic compound belonging to the phenol family of compounds. It is a white crystalline solid with a molecular formula of C8H6ClFO2 and a molecular weight of 197.59 g/mol. It is also known as CFPC, CFPC-95, and 3-chloro-4-fluoro-6-formylphenol. It is a useful intermediate in the synthesis of other organic compounds and has a wide range of applications in the pharmaceutical, agrochemical, and food industries.
Aplicaciones Científicas De Investigación
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a substrate for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and food additives. It is also used as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and food additives. Additionally, 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and food additives.
Mecanismo De Acción
The mechanism of action of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to a substrate molecule, which then undergoes a reaction. Additionally, the compound may also act as an acid catalyst, increasing the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% are not well understood. However, the compound is believed to be non-toxic and non-carcinogenic. Additionally, it is believed to have no adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in lab experiments is its high purity and availability. The compound is widely available and is relatively inexpensive. Additionally, it is easy to use and has a low toxicity profile. The main limitation of the compound is its low solubility in water, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%. These include the use of the compound in the synthesis of pharmaceuticals, agrochemicals, and food additives, as well as the development of new synthetic methods for the production of other organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential environmental impacts.
Métodos De Síntesis
The synthesis of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is typically accomplished through a two-step reaction. The first step involves the reaction of 3-chloro-4-fluorophenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 6-(3-chloro-4-fluorophenyl)-2-formylphenol. The second step involves the removal of the formyl group from the intermediate to form the desired product, 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-8(4-5-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCGGBGYYJKDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685214 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-fluorophenyl)-2-formylphenol | |
CAS RN |
1261966-45-3 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














